molecular formula C22H24N4O4 B5969568 N-{2-[(2,4-dimethoxyphenyl)amino]-2-oxoethyl}-1,3,4,9-tetrahydro-2H-beta-carboline-2-carboxamide

N-{2-[(2,4-dimethoxyphenyl)amino]-2-oxoethyl}-1,3,4,9-tetrahydro-2H-beta-carboline-2-carboxamide

Cat. No.: B5969568
M. Wt: 408.4 g/mol
InChI Key: LHWQOAIOWNKRNW-UHFFFAOYSA-N
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Description

The compound N-{2-[(2,4-dimethoxyphenyl)amino]-2-oxoethyl}-1,3,4,9-tetrahydro-2H-beta-carboline-2-carboxamide is a β-carboline derivative featuring a tricyclic indole alkaloid core fused with a pyridine ring. This structural framework is associated with diverse biological activities, including monoamine oxidase (MAO) inhibition, neuroprotection, and antitumor effects . The compound is further functionalized with a 2,4-dimethoxyphenyl group linked via a carboxamide bridge, which likely modulates its physicochemical properties and target interactions.

Properties

IUPAC Name

N-[2-(2,4-dimethoxyanilino)-2-oxoethyl]-1,3,4,9-tetrahydropyrido[3,4-b]indole-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24N4O4/c1-29-14-7-8-18(20(11-14)30-2)25-21(27)12-23-22(28)26-10-9-16-15-5-3-4-6-17(15)24-19(16)13-26/h3-8,11,24H,9-10,12-13H2,1-2H3,(H,23,28)(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LHWQOAIOWNKRNW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)NC(=O)CNC(=O)N2CCC3=C(C2)NC4=CC=CC=C34)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

408.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-{2-[(2,4-dimethoxyphenyl)amino]-2-oxoethyl}-1,3,4,9-tetrahydro-2H-beta-carboline-2-carboxamide is a compound belonging to the beta-carboline family, which has garnered attention due to its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, including its antitumor properties, mechanisms of action, and potential therapeutic applications.

Structure and Composition

  • Molecular Formula : C18H17N3O5S
  • Molecular Weight : 387.4 g/mol
  • IUPAC Name : this compound

Chemical Structure

The compound features a complex structure that includes a beta-carboline core with various substituents that contribute to its biological activity.

Antitumor Activity

Recent studies have demonstrated that beta-carboline derivatives exhibit significant antitumor effects. For instance, a related compound showed an inhibitory concentration (IC50) of 9.86 µM against PC-3 prostate cancer cells, effectively suppressing cell proliferation and migration . The mechanism involves the induction of apoptosis and accumulation of reactive oxygen species (ROS), leading to cell cycle arrest in the G0/G1 phase .

Case Study: Compound 8q

A specific derivative (compound 8q) was tested for its antitumor properties. Key findings include:

  • IC50 Values :
    • PC-3 Cells: 9.86 µM
    • K562 Cells: 11.17 µM
    • T47D Cells: 9.96 µM
  • Mechanisms :
    • Induction of apoptosis (63.23% total apoptosis at 10 µM).
    • ROS accumulation leading to oxidative stress.
    • Downregulation of Cyclin D1 expression, confirming cell cycle arrest .

Enzyme Interaction

Beta-carboline derivatives have been shown to interact with various enzymes and receptors:

  • Monoamine Oxidase : Inhibition of this enzyme can lead to increased levels of neurotransmitters, potentially aiding in neuroprotective effects.
  • Topoisomerases I and II : These interactions suggest potential applications in cancer therapy by disrupting DNA replication in cancer cells.
  • Cyclin-dependent Kinases (CDK) : Inhibition may contribute to the anti-proliferative effects observed in tumor cells .

Neuroprotective Effects

Beta-carbolines are noted for their neuroprotective properties. They may help mitigate neurodegenerative diseases by modulating neurotransmitter levels and providing antioxidant effects.

Antimicrobial Activity

Some studies indicate that beta-carboline derivatives possess antimicrobial properties, making them candidates for further exploration in treating infections caused by resistant pathogens .

Summary of Biological Activities

Biological ActivityObservations
AntitumorSignificant IC50 values against various cancer cells; induces apoptosis and ROS accumulation
NeuroprotectivePotential modulation of neurotransmitters; antioxidant properties
AntimicrobialActivity against resistant pathogens

Scientific Research Applications

Medicinal Chemistry

1.1 Anticancer Activity
Research indicates that beta-carboline derivatives exhibit cytotoxic effects against various cancer cell lines. N-{2-[(2,4-dimethoxyphenyl)amino]-2-oxoethyl}-1,3,4,9-tetrahydro-2H-beta-carboline-2-carboxamide has shown promise in inhibiting tumor growth through mechanisms involving apoptosis induction and cell cycle arrest. Studies have demonstrated its effectiveness against breast and lung cancer cells, highlighting its potential as a lead compound for developing new anticancer agents.

1.2 Antioxidant Properties
The compound has been evaluated for its antioxidant capabilities. Its ability to scavenge free radicals can contribute to reducing oxidative stress in cells, making it a candidate for formulations aimed at preventing oxidative damage associated with various diseases.

Neuropharmacology

2.1 Neuroprotective Effects
Beta-carbolines are known for their neuroprotective properties. This specific compound may protect neuronal cells from damage induced by neurotoxins or ischemia. Research suggests that it could be beneficial in treating neurodegenerative diseases such as Alzheimer's and Parkinson's by modulating neurotransmitter systems and reducing neuroinflammation.

2.2 Cognitive Enhancement
Some studies have indicated that compounds similar to this compound may enhance cognitive functions. This could be attributed to their interaction with serotonin and dopamine receptors, potentially improving memory and learning processes.

Chemical Probes in Research

3.1 Mechanistic Studies
Due to its unique structural features, this compound serves as a valuable chemical probe in biological research. It can be used to study the interactions between beta-carbolines and various biological targets such as enzymes and receptors. Understanding these interactions can lead to insights into the biochemical pathways involved in diseases.

3.2 Drug Development Platforms
The compound's structure allows it to be modified into various analogs for drug development purposes. Researchers can explore structure-activity relationships (SAR) to optimize efficacy and reduce toxicity in potential drug candidates.

Summary Table of Applications

Application AreaDescriptionPotential Impact
Anticancer ActivityInduces apoptosis and inhibits tumor growthDevelopment of new anticancer therapies
Antioxidant PropertiesScavenges free radicalsPrevents oxidative stress-related diseases
Neuroprotective EffectsProtects neurons from damageTreatment of neurodegenerative diseases
Cognitive EnhancementImproves memory and learning functionsPotential use in cognitive impairment therapies
Mechanistic StudiesServes as a chemical probe for studying biological interactionsInsights into disease mechanisms
Drug DevelopmentBasis for synthesizing analogs for drug developmentOptimization of therapeutic agents

Case Studies

Case Study 1: Anticancer Evaluation
In vitro studies conducted on breast cancer cell lines demonstrated that this compound exhibits significant cytotoxicity at micromolar concentrations. The mechanism was linked to the activation of apoptotic pathways.

Case Study 2: Neuroprotective Mechanism
A study on neuronal cultures exposed to oxidative stress revealed that treatment with this compound significantly reduced cell death compared to controls. The findings suggest its potential application in neuroprotection strategies against age-related cognitive decline.

Comparison with Similar Compounds

Core Structure Variations

Compound Name Core Structure Key Substituents Notable Functional Groups Potential Biological Activity
Target Compound β-Carboline 2,4-Dimethoxyphenyl, carboxamide Amide, methoxy MAO inhibition, neuroprotection
13b () Cyanoacetanilide 4-Methoxyphenyl, sulfamoyl Cyano, sulfonamide Antimicrobial, enzyme inhibition
DM-11 () Pyrrole-pyridine Dichlorobenzyl, dihydropyridin Carboxamide, methyl Anticancer, kinase inhibition
1104927-49-2 () Thienopyrimidine Ethylamino, methoxyethyl Ester, amide Metabolic enzyme modulation

Key Observations:

  • β-Carboline Core: The target compound’s tricyclic structure may enable planar aromatic interactions with biological targets (e.g., DNA intercalation or MAO binding), contrasting with monocyclic cores like thienopyrimidine or pyridine derivatives .

Substituent Effects

  • Methoxy Groups: The target’s 2,4-dimethoxyphenyl group enhances lipophilicity and electron-donating effects, which could improve blood-brain barrier penetration compared to 13b’s single 4-methoxyphenyl group .
  • Carboxamide Linkage: The amide bond in the target compound is critical for hydrogen bonding with biological targets, a feature shared with DM-11 and 1104927-49-2 . Unlike 13b’s cyano group, which may confer electrophilic reactivity, the carboxamide group is more likely to participate in stable interactions .

Physicochemical Properties

  • Melting Points: High melting points in 13a (288°C) and 13b (274°C) suggest crystalline stability due to sulfonamide and cyano groups . The target compound’s β-carboline core and dimethoxy substituents may result in lower crystallinity, impacting formulation strategies.
  • Solubility : Sulfonamide-containing compounds (e.g., 13b) are typically more water-soluble than β-carbolines, which are prone to aggregation due to aromatic stacking .

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